2,5-Dibromo-3-(bromomethyl)pyridine
Overview
Description
2,5-Dibromo-3-(bromomethyl)pyridine is a useful research compound. Its molecular formula is C6H4Br3N and its molecular weight is 329.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hyperbranched Polyelectrolytes
2,5-Dibromo-3-(bromomethyl)pyridine derivatives, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, have been utilized in the synthesis of hyperbranched polyelectrolytes. These derivatives are prepared from commercially available compounds and undergo poly(N-alkylation) to yield new hyperbranched polyelectrolytes. The reactivity of these derivatives is influenced by the electron-attractive effect of pyridinium groups, facilitating the synthesis process and allowing for the exploration of their properties (Monmoton et al., 2008).
Efficient Synthesis of Key Intermediates
The compound has been identified as a key intermediate in the efficient synthesis of other important compounds, such as rupatadine. A novel preparation method starting from 5-methylnicotinic acid has been reported, which is simple, efficient, and environmentally friendly, achieving a 65.9% overall yield. This highlights the significance of this compound derivatives in medicinal chemistry synthesis (Guo et al., 2015).
Role in Diels-Alder Cycloadditions
3,5-Dibromo-2-pyrone, a related compound, has shown to be a highly potent ambident diene in Diels-Alder cycloadditions. Its reactivity and stereoselectivity surpass those of monobromo-2-pyrones, making it a valuable reactant in organic synthesis to produce a variety of synthetically useful bicyclolactones (Cho et al., 2002).
Advancements in Crystal Engineering
This compound derivatives have also been used in crystal engineering to study halogen bonding. For instance, N-methyl-3,5-dibromo-pyridinium iodide forms a crystal matrix with unique properties due to the strong electron acceptor ability of bromine substituents, influenced by the electron-poor pyridinium scaffold. This research opens new avenues for designing materials with specific electronic properties (Logothetis et al., 2004).
Catalysis and Liquid Crystal Synthesis
The compound's derivatives have been employed in catalysis, specifically in selective amination reactions facilitated by palladium-xantphos complexes. This process demonstrates the compound's utility in synthesizing novel pyridine derivatives, which have potential applications in liquid crystal synthesis due to their unique electronic properties (Ji et al., 2003).
Mechanism of Action
Target of Action
Brominated pyridines are often used in organic synthesis reactions, suggesting that their targets could be a variety of organic compounds .
Mode of Action
2,5-Dibromo-3-(bromomethyl)pyridine likely interacts with its targets through a mechanism involving nucleophilic substitution or free radical reactions . In such reactions, a nucleophile or a free radical attacks an electrophilic carbon atom, leading to the substitution of a leaving group . The specifics of these interactions would depend on the exact conditions of the reaction and the nature of the target molecule .
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a brominated pyridine, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . For instance, the rate of nucleophilic substitution or free radical reactions could be affected by the polarity of the solvent or the presence of other substances that can act as catalysts .
Properties
IUPAC Name |
2,5-dibromo-3-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGYKIJKOYVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464205 | |
Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61686-65-5 | |
Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.